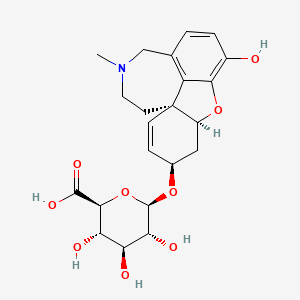

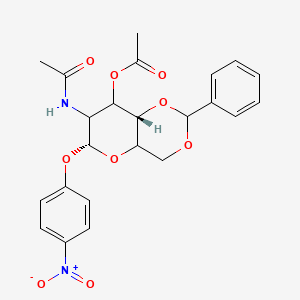

O-Desmethyl galanthamine b-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

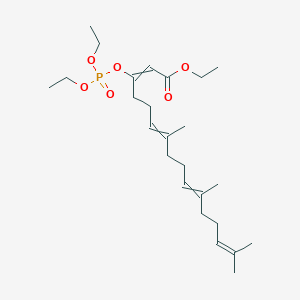

O-Desmethyl galanthamine b-D-glucuronide is a major metabolite of galanthamine, a compound known for its use in the treatment of Alzheimer’s disease. The molecular formula of this compound is C22H27NO9, and it has a molecular weight of 449.45 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Mecanismo De Acción

Target of Action

O-Desmethyl Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . Galanthamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme , which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

Galanthamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The primary biochemical pathway affected by galanthamine is the cholinergic pathway. By inhibiting the AChE enzyme, galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .

Pharmacokinetics

Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .

Result of Action

The increased acetylcholine concentration in the synaptic cleft enhances cholinergic neuron function and signaling . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl galanthamine b-D-glucuronide typically involves the glucuronidation of O-Desmethyl galanthamine. This process can be carried out using various glucuronidation agents under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is generally produced in specialized chemical manufacturing facilities that adhere to strict quality control and safety standards .

Análisis De Reacciones Químicas

Types of Reactions

O-Desmethyl galanthamine b-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the reagents used .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

O-Desmethyl galanthamine b-D-glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of galanthamine. It is also used in various biochemical assays to understand its interaction with biological systems . Some specific applications include:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and safety profile.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to O-Desmethyl galanthamine b-D-glucuronide include:

Galanthamine: The parent compound, used in the treatment of Alzheimer’s disease.

O-Desmethyl galanthamine: A precursor in the synthesis of this compound.

Other glucuronides: Various glucuronide conjugates of different alkaloids

Uniqueness

This compound is unique due to its specific glucuronidation, which affects its solubility, stability, and biological activity. This makes it a valuable compound for studying the pharmacokinetics and metabolism of galanthamine .

Propiedades

Número CAS |

464189-54-6 |

|---|---|

Fórmula molecular |

C22H27NO9 |

Peso molecular |

449.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1 |

Clave InChI |

XDVUICJRQISSRL-KTEHNTIYSA-N |

SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

SMILES isomérico |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

SMILES canónico |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Sinónimos |

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1140330.png)

![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B1140337.png)

![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)